molecular formula C15H13FO2 B082815 Ethyl 4-(4-fluorophenyl)benzoate CAS No. 10540-36-0

Ethyl 4-(4-fluorophenyl)benzoate

Cat. No.: B082815
CAS No.: 10540-36-0
M. Wt: 244.26 g/mol
InChI Key: MRIRSYFQTAWHGY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-fluorophenyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(4-fluorophenyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where 4-bromo-4-fluorobenzene is coupled with ethyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 4-(4-fluorophenyl)benzyl alcohol.

    Oxidation: Formation of 4-(4-fluorophenyl)benzoic acid.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(4-fluorophenyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific derivative or application being studied.

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)benzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIRSYFQTAWHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475310
Record name Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10540-36-0
Record name Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure described for Example 551, 4-bromofluorobenzene (1.75 g, 10 mmol) was metallated and coupled with ethyl 4-bromobenzoate (2.28 g, 10 mmol) to give the title compound after chromatography (ethyl acetate-hexanes (1:9) (0.7 g)): 1H-NMR (CDCl3, 300 MHz): 8.1 (d, 2H, J=8), 7.65-7.5 (m, 4H), 7.15 (t, 2H, J=8), 4.4 (q, 2H, J=7), 1.4 (t, 3H, J=7); MS:244.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two

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